molecular formula C18H26ClNO3 B15251407 tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate

tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B15251407
M. Wt: 339.9 g/mol
InChI Key: IBXGZPRXBKZDFT-HZPDHXFCSA-N
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Description

tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate is a carbamate-protected cyclohexyl derivative featuring a trans-configuration at the cyclohexyl ring and a 4-chlorobenzyl ether group. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing kinase inhibitors, such as CLK (Cdc2-like kinase) inhibitors, due to its role in structure-activity relationship (SAR) studies . The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. Key structural elements include:

  • Trans-cyclohexyl configuration: Ensures spatial orientation critical for target binding.
  • 4-Chlorobenzyloxy group: Enhances lipophilicity and influences electronic interactions.
  • Carbamate protection: Facilitates stability during synthetic processes.

Properties

Molecular Formula

C18H26ClNO3

Molecular Weight

339.9 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-[(4-chlorophenyl)methoxy]cyclohexyl]carbamate

InChI

InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-6-4-5-7-16(15)22-12-13-8-10-14(19)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1

InChI Key

IBXGZPRXBKZDFT-HZPDHXFCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves several steps. One common method includes the reaction of trans-2-((4-chlorobenzyl)oxy)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Compound Name Substituent Molecular Weight Key Properties/Synthesis Biological Relevance
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate 4-Cl ~339.86 (C₁₈H₂₆ClNO₃) Synthesized via etherification and carbamate protection; high lipophilicity (LogP ~3.5 estimated). Used in CLK inhibitor SAR studies; substituent position affects kinase selectivity .
tert-Butyl (trans-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate 3-Cl 339.86 (C₁₈H₂₆ClNO₃) Similar synthesis route; chlorine position alters electronic effects. Reduced potency in kinase assays compared to 4-Cl analog due to steric hindrance .
tert-Butyl (trans-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate 4-Br 384.31 (C₁₈H₂₆BrNO₃) Higher molecular weight; bromine enhances halogen bonding. Improved target engagement in STAT3 inhibitors .
tert-Butyl (trans-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate 4-Br, 2-F ~401.24 (C₁₈H₂₅BrFNO₃) Fluorine introduces electronegativity; synthesized via nucleophilic substitution. Enhanced metabolic stability in preclinical models .

Stereochemical Variations

Compound Name Cyclohexyl Configuration Molecular Weight Impact
This compound Trans 339.86 Optimal spatial arrangement for binding pocket accommodation.
tert-Butyl (cis-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate Cis 339.86 Reduced activity due to unfavorable steric interactions in kinase assays .

Functional Group Modifications

Compound Name Functional Group Molecular Weight Key Differences
tert-Butyl (trans-4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate Pyrimidinylamino 340.85 (C₁₇H₂₄ClN₅O₂) Replaces benzyloxy with pyrimidine; enhances hydrogen bonding potential.
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate Hydroxymethyl 229.32 (C₁₂H₂₃NO₃) Increased polarity (TPSA = 66.4 Ų); lower LogP (~1.2) .

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